

Check Availability & Pricing

# AM-966 toxicology and safety profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | AM-966  |           |  |  |
| Cat. No.:            | B605391 | Get Quote |  |  |

## **AM-966 Technical Support Center**

Disclaimer: The following information is compiled from publicly available research and is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive toxicology and safety profile for **AM-966** is not available in the public domain. The data presented here is primarily from preclinical research and does not include clinical safety information.

## **Frequently Asked Questions (FAQs)**

Q1: What is AM-966 and what is its primary mechanism of action?

**AM-966** is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] [2][3] It is an orally bioavailable compound that has been investigated for its potential therapeutic effects, particularly in the context of lung fibrosis.[1][4] Its mechanism of action involves blocking the signaling of lysophosphatidic acid (LPA) through the LPA1 receptor.

Q2: What is the selectivity profile of **AM-966**?

**AM-966** is highly selective for the LPA1 receptor over other LPA receptors. The inhibitory concentrations (IC50) for various LPA receptors are summarized in the table below.

Q3: Are there any known in vivo effects of AM-966 in animal models?

In a mouse model of bleomycin-induced lung injury, administration of **AM-966** at a dose of 30 mg/kg has been shown to reduce inflammation, tissue fibrosis, and vascular permeability.[1][2]



Q4: Has the toxicology and safety profile of AM-966 been established?

Based on publicly available information, a comprehensive toxicology and safety profile for **AM-966**, including data such as LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level), has not been published. Therefore, caution should be exercised in its experimental use.

Q5: Are there any unexpected or off-target effects reported for AM-966?

One study has reported an unexpected in vitro effect of **AM-966**. It was found to increase lung microvascular endothelial permeability.[4][5] This effect is thought to be mediated through the activation of the RhoA signaling pathway and phosphorylation of VE-cadherin.[4][5]

### **Data Summary**

Table 1: In Vitro Potency and Selectivity of AM-966

| Target                    | Assay Type          | Cell Line        | IC50 (nM) | Reference |
|---------------------------|---------------------|------------------|-----------|-----------|
| Human LPA1<br>Receptor    | Calcium Assay       | CHO cells        | 17        | [1]       |
| Human LPA2<br>Receptor    | -                   | -                | 1,700     | [1]       |
| Human LPA3<br>Receptor    | -                   | -                | 1,600     | [1]       |
| Human LPA4<br>Receptor    | -                   | -                | 7,700     | [1]       |
| Human LPA5<br>Receptor    | -                   | -                | 8,600     | [1]       |
| LPA-induced<br>Chemotaxis | Chemotaxis<br>Assay | Lung Fibroblasts | 181       | [1]       |

### **Troubleshooting Guide**

Issue: Inconsistent results in cell-based assays.



- Potential Cause: AM-966 is a potent inhibitor of LPA1 signaling. Ensure that the serum used
  in your cell culture medium does not contain high levels of LPA, as this can interfere with
  your experimental results. Consider using serum-free media or charcoal-stripped serum.
- Troubleshooting Step: Test a range of AM-966 concentrations to determine the optimal dose for your specific cell type and experimental conditions.

Issue: Observing increased endothelial permeability in in vitro models.

- Potential Cause: As reported in the literature, AM-966 can induce endothelial barrier disruption in vitro.[4][5] This is a known off-target effect mediated by RhoA activation.
- Troubleshooting Step: If endothelial barrier integrity is critical for your experiment, consider
  using a lower concentration of AM-966 or an alternative LPA1 antagonist. You can also cotreat with a Rho kinase (ROCK) inhibitor to see if this mitigates the effect.

Issue: Difficulty dissolving AM-966.

- Potential Cause: AM-966 has specific solubility properties.
- Troubleshooting Step: According to supplier information, AM-966 is soluble in DMF and DMSO at approximately 30 mg/mL.[1] For aqueous solutions, a formulation of DMSO:PBS (pH 7.2) at a 1:4 ratio is suggested for a concentration of about 0.2 mg/mL.[1] Ensure you are using the appropriate solvent and concentration for your experimental setup.

# **Signaling Pathway**





#### Click to download full resolution via product page

Caption: In vitro signaling pathway of AM-966 leading to increased endothelial permeability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AM966, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AM966, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AM-966 toxicology and safety profile]. BenchChem,
   [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605391#am-966-toxicology-and-safety-profile]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com